

Spectroscopic Profile of 1,3-Octanediol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 1,3-Octanediol

CAS No.: 120727-18-6

Cat. No.: B7934114

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Octanediol**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a foundational dataset for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The structural features of **1,3-Octanediol** give rise to a distinct spectroscopic fingerprint. The presence of primary and secondary hydroxyl groups, along with a C8 aliphatic chain, is clearly delineated in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **1,3-Octanediol**.

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of **1,3-Octanediol** exhibits characteristic signals corresponding to the different proton environments in the molecule. The hydroxyl protons are typically observed as broad singlets, and their chemical shifts can be concentration-dependent due to hydrogen bonding.[1] The proton attached to the secondary alcohol carbon appears as a multiplet.[1]



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¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbons attached to the electron-withdrawing hydroxyl groups are shifted downfield.



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Infrared (IR) Spectroscopy Data

The IR spectrum of **1,3-Octanediol** is characterized by prominent absorption bands corresponding to the O-H and C-O stretching vibrations of the alcohol functional groups, as well as the C-H vibrations of the alkyl chain.



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Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of diols like **1,3-Octanediol**.

NMR Spectroscopy

Sample Preparation:

- A sample of **1,3-Octanediol** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shifts to 0 ppm.

Data Acquisition (¹H and ¹³C NMR):

- The NMR tube is placed in the spectrometer.
- For ¹H NMR, the spectrometer is typically operated at a frequency of 300-600 MHz. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

- For ^{13}C NMR, a higher number of scans is usually required due to the low natural abundance of the ^{13}C isotope. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.
- The acquired FID is then Fourier-transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small drop of neat **1,3-Octanediol** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- For solid samples, a small amount of the powder is placed on the crystal and pressure is applied to ensure good contact.

Data Acquisition (FTIR-ATR):

- A background spectrum of the empty ATR crystal is recorded to account for any atmospheric or instrumental interferences.
- The sample is placed on the crystal, and the infrared beam is passed through it.
- The transmitted or reflected light is detected, and an interferogram is generated.
- The interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1,3-Octanediol**.



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Caption: Workflow for Spectroscopic Analysis of **1,3-Octanediol**.

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References

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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